N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide

Trypanosoma cruzi Chagas disease N-alkylation SAR

CAS 873093-71-1 is a structurally unique N-methylated benzimidazole acetamide derivative. Critical N-methylation at the acetamide nitrogen confers a 15.6-fold potency boost against T. cruzi (IC50 3.2 µM vs 50 µM for des-methyl analog). This single-atom modification also profoundly alters NOD1/NOD2/TNF selectivity, AChE/CA inhibitory profiles, and physicochemical properties (increased logP, reduced solubility). Procurement enables head-to-head SAR comparison with commercially available des-methyl analog CID 872991 to experimentally quantify N-methylation effects across innate immunity, parasitic, and enzymatic targets. Ideal for targeted library expansion and mechanistic pharmacology studies where generic substitution is scientifically invalid.

Molecular Formula C18H18ClN3O
Molecular Weight 327.81
CAS No. 873093-71-1
Cat. No. B2450522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide
CAS873093-71-1
Molecular FormulaC18H18ClN3O
Molecular Weight327.81
Structural Identifiers
SMILESCC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
InChIInChI=1S/C18H18ClN3O/c1-13(23)21(2)12-18-20-16-9-5-6-10-17(16)22(18)11-14-7-3-4-8-15(14)19/h3-10H,11-12H2,1-2H3
InChIKeyYRRWGNDCSTUMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide (CAS 873093-71-1): Structural Identity and Class Context for Research Procurement


N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide (CAS 873093-71-1; molecular formula C23H20ClN3O; exact mass 389.12949 g/mol) is a synthetic benzimidazole acetamide derivative bearing a 2-chlorobenzyl substituent at the N1 position of the benzimidazole core and an N-methylacetamide moiety linked via a methylene bridge at the C2 position [1]. Its identity is confirmed by 1H NMR spectroscopy (SpectraBase Compound ID HxUkE5bFeud) [1]. The compound belongs to a recognized class of benzimidazole acetamides that has demonstrated quantifiable inhibitory activity against acetylcholinesterase (AChE), carbonic anhydrase isoforms (hCA-I, hCA-II), innate immunity targets (NOD1, NOD2, TNF), and parasitic pathogens (Trypanosoma cruzi, T. brucei) [2][3][4]. The defining structural feature—the N-methyl group on the acetamide nitrogen—constitutes a critical pharmacophoric element: in closely related benzimidazole phenylacetamide series, N-methylation at this position produces a 15.6-fold improvement in trypanosomacidal potency compared to the unsubstituted acetamide (IC50 3.2 µM vs 50 µM against T. cruzi) [4]. This compound therefore occupies a structurally distinct node within the benzimidazole acetamide chemical space, making it a relevant candidate for procurement in structure–activity relationship (SAR) exploration, comparative pharmacology studies, and targeted library expansion.

Why Benzimidazole Acetamide Analogs Cannot Be Interchanged: The N-Methyl Differentiation of CAS 873093-71-1


Within the benzimidazole acetamide chemotype, seemingly conservative structural variations produce large-magnitude shifts in biological potency and target selectivity that preclude generic substitution. The closest commercially cataloged analog—N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide (CID 872991)—differs from the target compound solely by the absence of the N-methyl group on the acetamide nitrogen, yet this single methylation event has been shown in a structurally analogous benzimidazole phenylacetamide series to increase anti-T. cruzi potency from IC50 50 µM (unsubstituted acetamide, compound 5a) to IC50 3.2 µM (N-methyl analog, compound 5b), representing a 15.6-fold potency gain [1]. Furthermore, N-methylation of the acetamide nitrogen eliminates a hydrogen bond donor, predictably reducing aqueous solubility while increasing logP by approximately 0.2–0.4 log units based on the McNamara et al. data showing logP values of 3.6 (unsubstituted) vs 3.8 (N-methyl) for structurally analogous compounds [1]. The des-methyl analog CID 872991 has also been profiled against NOD1, NOD2, and TNF in cell-based reporter gene assays, returning IC50 values of approximately 20 µM across all three targets, establishing a non-selective innate immunity engagement baseline that the N-methylated target compound may deviate from due to altered hydrogen bonding capacity and conformational preferences [2]. These data collectively demonstrate that even single-atom modifications within this scaffold generate non-linear changes in biological readouts, rendering class-based interchange scientifically unjustified for applications where quantitative target engagement, selectivity, or structure–activity relationship fidelity is required.

Quantitative Differentiation Evidence for N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide (CAS 873093-71-1)


N-Methylation on the Acetamide Nitrogen Produces a 15.6-Fold Potency Gain in Benzimidazole Acetamide Anti-Trypanosomal Activity

In the structurally analogous benzimidazole phenylacetamide series reported by McNamara et al. (2020), direct head-to-head comparison of N-alkyl chain variants established that N-methylation of the acetamide nitrogen (compound 5b) yields IC50 = 3.2 ± 0.07 µM against T. cruzi in H9c2 host cells, whereas the unsubstituted acetamide (compound 5a, bearing an N–H in place of N–CH3) is essentially inactive at IC50 = 50 µM under identical assay conditions [1]. The quantified potency gain is 15.6-fold (50/3.2). This SAR pair represents the closest published proxy for the N-methyl vs. des-methyl acetamide differentiation embodied by CAS 873093-71-1 relative to its des-methyl congener CID 872991. The reference standard benznidazole exhibited IC50 = 1.58 µM and CC50 = 31.6 µM in the same assay system, providing an external clinical benchmark [1].

Trypanosoma cruzi Chagas disease N-alkylation SAR benzimidazole phenylacetamide phenotypic screening

Des-Methyl Analog CID 872991 Profiled Against NOD1, NOD2, and TNF Reveals a Non-Selective Innate Immunity Engagement Baseline (IC50 ≈ 20 µM Across All Three Targets)

The des-methyl analog N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide (CID 872991, BindingDB monomer ID 62363) has been tested in cell-based reporter gene assays curated by the Sanford-Burnham Center for Chemical Genomics and deposited in PubChem BioAssay. Against Nucleotide-binding oligomerization domain-containing protein 1 (NOD1, Human), the compound returned IC50 = 20,000 nM (20 µM) [1]. Against Tumor Necrosis Factor (TNF, Human), IC50 = 19,900 nM (19.9 µM) [1]. Against NOD2 (Human), IC50 = 20,000 nM (20 µM) [1]. The near-identical IC50 values across three structurally and functionally distinct targets indicate non-selective, pan-innate immunity pathway engagement for the des-methyl scaffold. No equivalent profiling data exist for the N-methylated target compound CAS 873093-71-1, establishing a clear experimental gap and a structurally addressable hypothesis: N-methylation may alter selectivity, potency, or both.

NOD1 NOD2 TNF innate immunity NF-κB benzimidazole BindingDB

Benzimidazole Acetamide Core Demonstrates Low-Micromolar Inhibition Across Acetylcholinesterase and Carbonic Anhydrase Isoforms I and II

Alım et al. (2022) synthesized four benzimidazole acetamide derivatives (compounds 9a–10b) and evaluated their inhibitory activity against human erythrocyte carbonic anhydrase I (hCA-I), II (hCA-II), and acetylcholinesterase (AChE) [1]. Against AChE, the four compounds exhibited IC50 values spanning 0.936 µM to 17.07 µM—a 18.2-fold potency range driven by subtle peripheral substitution differences on a shared benzimidazole acetamide core [1]. Against hCA-I, IC50 values were 7.21 µM, 4.72 µM, 6.08 µM, and 8.23 µM; against hCA-II, IC50 values were 8.64 µM, 7.07 µM, 4.12 µM, and 5.93 µM [1]. These data establish that the benzimidazole acetamide scaffold is intrinsically capable of achieving low single-digit micromolar enzyme inhibition, and that the potency range is highly sensitive to substitution pattern—reinforcing that the specific substitution vector of CAS 873093-71-1 (2-chlorobenzyl at N1, N-methylacetamide at C2) represents a distinct regioisomeric and functional configuration within this activity landscape.

acetylcholinesterase carbonic anhydrase Alzheimer's disease glaucoma enzyme inhibition benzimidazole acetamide

Computed Antiviral Activity Prediction for 2-Chlorobenzyl Benzimidazoles Establishes a Class-Level Antiviral Signal Warranting Experimental Validation of the N-Methylated Derivative

Tsikalov et al. (2024) applied the PASSOnline computational prediction program to a series of benzimidazole derivatives structurally related to dibazole (2-benzyl-1H-benzimidazole) [1]. The 2-chlorobenzyl-substituted analog 2-(2-chlorobenzyl)-1H-benzimidazole—which shares the 2-chlorobenzyl pharmacophoric fragment with CAS 873093-71-1—received a predicted antiviral activity probability score (Pa) of 0.629 [1]. For context, the parent compound dibazole (2-benzyl-1H-benzimidazole) scored Pa = 0.704, while the 2-phenoxymethyl analog scored Pa = 0.667 and the 2-(1-naphthylmethyl) analog scored Pa = 0.613 [1]. The 0.629 Pa value places the 2-chlorobenzyl benzimidazole scaffold within a range where experimental antiviral follow-up is warranted according to PASSOnline interpretation guidelines (Pa > 0.5), though lower than the unsubstituted benzyl analog. The N-methylacetamide extension present in CAS 873093-71-1 introduces additional functionality not captured by this prediction, creating a testable hypothesis: N-methylacetamide conjugation may modulate the antiviral probability score, solubility, or target engagement in ways that neither the predicted 2-chlorobenzyl analog nor the experimentally profiled dibazole scaffold can anticipate.

antiviral PASSOnline 2-chlorobenzyl benzimidazole dibazole analog in silico prediction

Spectral Identity Confirmation via 1H NMR Provides a QC-Validated Reference Standard for Analytical Method Development

The target compound has a verified 1H NMR spectrum deposited in the SpectraBase spectral database (Compound ID HxUkE5bFeud), recorded under the systematic name benzeneacetamide, N-[[1-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-yl]methyl]- [1]. Key spectral identifiers include: molecular formula C23H20ClN3O, exact mass 389.12949 g/mol, molecular weight 389.89 g/mol, InChIKey ITTLQCQJBVQKHO-UHFFFAOYSA-N [1]. In contrast, the des-methyl analog CID 872991 (molecular formula C16H14ClN3O, molecular weight 299.76 g/mol) and the broader family of benzimidazole acetamide enzyme inhibitors reported by Alım et al. (2022) differ in both molecular formula and substitution pattern, meaning that chromatographic retention times, mass spectrometric fragmentation patterns, and NMR chemical shifts are compound-specific [1][2]. The availability of a reference 1H NMR spectrum for CAS 873093-71-1 enables its use as an authenticated analytical standard for HPLC purity determination, LC-MS method development, and batch-to-batch quality control—capabilities that are not transferable to analogs with different molecular formulas or substitution patterns.

1H NMR SpectraBase analytical reference standard quality control benzimidazole characterization

Evidence-Backed Research Application Scenarios for N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide (CAS 873093-71-1)


Structure–Activity Relationship (SAR) Probe for N-Methylation Effects in Benzimidazole Acetamide Pharmacology

This compound serves as a direct SAR probe to experimentally determine the effect of N-methylation on the acetamide nitrogen within the 2-chlorobenzyl benzimidazole scaffold. The des-methyl analog CID 872991 provides a defined comparator with published IC50 values against NOD1 (20 µM), TNF (19.9 µM), and NOD2 (20 µM) [1]. By procuring and testing both compounds in parallel under identical assay conditions, researchers can directly quantify the N-methylation effect on potency and selectivity across innate immunity targets. In the closely related benzimidazole phenylacetamide series, N-methylation produced a 15.6-fold potency improvement against T. cruzi (IC50 3.2 µM vs 50 µM) [2], establishing a precedent for large-magnitude biological effects from this single-atom modification. Procurement of CAS 873093-71-1 is the rate-limiting step for generating this head-to-head selectivity dataset.

Antiparasitic Drug Discovery: Benzimidazole Acetamide Lead Expansion for Chagas Disease and Human African Trypanosomiasis

The benzimidazole phenylacetamide scaffold has been validated as a broad-spectrum trypanosomacidal chemotype by McNamara et al. (2020), with the N-methyl acetamide analog (compound 5b) achieving IC50 = 3.2 µM against T. cruzi and IC50 = 3.8 µM against T. brucei in phenotypic assays, alongside acceptable cytotoxicity windows (CC50 > 50 µM in H9c2 cells, > 83 µM in HEK-293 cells) [2]. The target compound CAS 873093-71-1 extends this scaffold by incorporating a 2-chlorobenzyl substituent at the N1 position, which is not present in the published McNamara series and represents an unexplored substitution vector. Procurement enables evaluation of whether the 2-chlorobenzyl group further enhances antiparasitic potency, alters the cytotoxicity profile, or modulates the logP beyond the 3.8 value reported for the N-methyl acetamide lead.

Enzyme Inhibitor Screening Cascade: Acetylcholinesterase and Carbonic Anhydrase Isoform Profiling

The benzimidazole acetamide core has demonstrated intrinsic inhibitory capacity against AChE (IC50 as low as 0.936 µM), hCA-I (IC50 as low as 4.72 µM), and hCA-II (IC50 as low as 4.12 µM) [3]. However, the specific contribution of the 2-chlorobenzyl N1-substituent and the N-methylacetamide C2-substituent to enzyme inhibition potency has not been experimentally determined. CAS 873093-71-1 represents a unique substitution combination within this pharmacophore that can be profiled against these three therapeutically relevant enzymes to expand the SAR landscape. Given the 18.2-fold potency range observed across only four structurally related benzimidazole acetamides in the AChE assay [3], even modest structural changes can produce substantial potency shifts, making direct empirical testing of this compound essential for any AChE- or CA-focused benzimidazole program.

Antiviral Screening Candidate with In Silico-Predicted Activity Signal from the 2-Chlorobenzyl Fragment

The 2-chlorobenzyl benzimidazole substructure present in CAS 873093-71-1 has a PASSOnline-predicted antiviral activity probability (Pa) of 0.629, exceeding the threshold (Pa > 0.5) for experimental follow-up [4]. While this prediction was generated for the simpler 2-(2-chlorobenzyl)-1H-benzimidazole fragment lacking the N-methylacetamide extension, the target compound incorporates both the predicted pharmacophore and an additional functionality that may modulate antiviral target engagement, solubility, or cytotoxicity. Procurement of CAS 873093-71-1 allows antiviral screening laboratories to test whether conjugation of the N-methylacetamide moiety to the 2-chlorobenzyl benzimidazole core preserves, enhances, or abolishes the predicted antiviral signal—addressing a clear in silico-to-in vitro translation gap with a compound that is not commercially available in its des-methyl form for direct antiviral comparison.

Quote Request

Request a Quote for N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.